molecular formula C26H20N4O2S B2477745 2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid CAS No. 742094-76-4

2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid

Cat. No. B2477745
M. Wt: 452.53
InChI Key: KQWYIOKUZFDXCP-UHFFFAOYSA-N
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Description

The compound “2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid” is a complex organic molecule with the molecular formula C26H20N4O2S . It is also known by its CAS number: 742094-76-4 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a quinoline ring, a triazole ring, and a phenyl ring, among other functional groups . The presence of these rings and groups contributes to the compound’s unique chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (452.53), and its molecular formula (C26H20N4O2S) . Other properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Antimicrobial Activity

Studies have shown that derivatives of 1,2,4-triazol-3-ylsulfanyl acetic acid, which is structurally similar to the compound , possess potent antimicrobial properties. Compounds synthesized from phenylquinolin-2-one acetic acid derivatives exhibited significant activity against various microbes, particularly when substituted with halogen groups (Ghosh, Verma, Mukerjee, & Mandal, 2015). Additionally, novel 1,2,4-triazole derivatives bearing quinoline ring were synthesized and demonstrated noteworthy antimicrobial activity (Yurttaş et al., 2020).

Synthesis and Characterization

The compound has been involved in various synthesis processes. For instance, it played a role in the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their analogs, showcasing diverse synthetic applications (Fathalla, 2015). Its derivatives have been synthesized using intramolecular cyclization, demonstrating the compound's versatility in forming complex structures (Aleksanyan & Hambardzumyan, 2018).

Structural Characterization

The compound's derivatives have been structurally characterized using various techniques. X-ray diffraction (XRD), NMR, and DFT analysis have been employed for this purpose, providing detailed insights into the molecular structure and stability of these derivatives (Fizer et al., 2021).

Biological Activity

Derivatives of this compound have been explored for their biological activities. For instance, studies have investigated its analogs for their potential anti-inflammatory properties and interactions with biomolecules, contributing to the understanding of its pharmacological potential (Caiazza, Prager, & Schafer, 1995).

properties

IUPAC Name

2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2S/c1-17-11-13-18(14-12-17)23-15-21(20-9-5-6-10-22(20)27-23)25-28-29-26(33-16-24(31)32)30(25)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYIOKUZFDXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

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